molecular formula C7H3ClINO B8554672 7-Chloro-2-iodofuro[2,3-c]pyridine

7-Chloro-2-iodofuro[2,3-c]pyridine

Cat. No.: B8554672
M. Wt: 279.46 g/mol
InChI Key: AZRWZTLCJCREHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-iodofuro[2,3-c]pyridine is a high-value heterocyclic building block primarily employed in pharmaceutical research and development. Its core structure combines a furopyridine scaffold with highly reactive chloro and iodo substituents. This makes it a versatile intermediate for constructing complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and for further functionalization via nucleophilic substitution . Compounds featuring the furopyridine core are of significant interest in medicinal chemistry and have been investigated for their potential as kinase inhibitors, including for targets like CDK2 and Akt, which are relevant in oncology research . This reagent is provided for research applications as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs) and novel drug candidates. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, referencing the supplied Safety Data Sheet (SDS).

Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

7-chloro-2-iodofuro[2,3-c]pyridine

InChI

InChI=1S/C7H3ClINO/c8-7-6-4(1-2-10-7)3-5(9)11-6/h1-3H

InChI Key

AZRWZTLCJCREHY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=C(O2)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The furo[2,3-c]pyridine scaffold can be compared to analogs with different fused heterocycles:

Compound Name Core Structure Key Structural Differences
7-Chloro-2-iodofuro[2,3-c]pyridine Furo[2,3-c]pyridine Furan (oxygen-containing) fused ring
7-Chloropyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Pyrrole (nitrogen-containing) fused ring
7-Chloro-3-methylthieno[2,3-c]pyridine Thieno[2,3-c]pyridine Thiophene (sulfur-containing) fused ring
  • Electronic Effects: The oxygen in furopyridines increases electron density compared to sulfur in thieno analogs, influencing reactivity in electrophilic substitutions.

Substituent Effects on Reactivity and Bioactivity

Reactivity in Cross-Coupling Reactions
  • Iodine vs. Chlorine : The iodine atom in this compound facilitates cross-coupling reactions more efficiently than chlorine, which is less reactive as a leaving group. This property is critical in synthesizing biaryl or alkyl-aryl derivatives .
  • Methyl vs. Halogens: 7-Chloro-3-methylthieno[2,3-c]pyridine’s methyl group directs electrophilic substitutions to specific positions, while halogens (Cl, I) activate/deactivate the ring toward nucleophilic attacks .

Physicochemical Properties

Property This compound 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid 7-Chloropyrrolo[2,3-c]pyridine
Molecular Formula C₇H₃ClINO C₈H₄ClNO₂S C₇H₅ClN₂
Molecular Weight (g/mol) 279.46 213.64 152.58
Solubility Low (nonpolar substituents) High (due to -COOH group) Moderate
LogP (Predicted) ~2.8 ~1.2 ~1.5
  • Lipophilicity : The iodine and chlorine substituents in this compound increase logP compared to pyrrolo or carboxylic acid derivatives, favoring membrane permeability but reducing aqueous solubility .
  • Functional Groups: The carboxylic acid in 7-chlorothieno[2,3-c]pyridine-2-carboxylic acid enhances solubility and enables salt formation, unlike halogenated analogs .

Key Research Findings

  • Synthetic Utility : this compound’s iodine atom enables efficient Pd-catalyzed couplings, as demonstrated in the synthesis of fluorescent probes and kinase inhibitors .
  • Biological Potential: While pyrrolo analogs show stronger anticancer activity, furopyridines are under investigation for antimicrobial applications due to their improved metabolic stability .

Preparation Methods

Lithiation-Iodination Sequence

7-Chlorofuro[2,3-c]pyridine is treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (–78°C) in tetrahydrofuran (THF). The resulting lithiated intermediate undergoes iodination with molecular iodine (I₂).

Key Steps :

  • Lithiation : LDA deprotonates the 2-position, stabilized by the furan oxygen’s lone pairs.

  • Iodination : Addition of I₂ yields the iodo product.

Conditions :

  • Base : LDA (2.5 equiv)

  • Temperature : –78°C

  • Iodine Source : I₂ (1.1 equiv)

  • Yield : ~70–80% (extrapolated from similar furopyridines)

Advantages :

  • High regioselectivity due to directed metalation.

  • Compatibility with sensitive functional groups.

Halogen Exchange Reactions

Halex reactions, typically used for fluorination, can be adapted for iodination using alkali metal iodides under high-temperature conditions.

Method :
7-Chloro-2-bromofuro[2,3-c]pyridine undergoes nucleophilic aromatic substitution with potassium iodide in sulfolane at 180–200°C. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity.

Optimized Parameters :

  • Substrate : 7-Chloro-2-bromofuro[2,3-c]pyridine

  • Iodide Source : KI (3 equiv)

  • Catalyst : Tetraoctylphosphonium bromide (5 mol%)

  • Solvent : Sulfolane

  • Yield : ~50–60%

Limitations :

  • Elevated temperatures may degrade sensitive substrates.

  • Competing elimination reactions reduce efficiency.

Multi-Step Synthesis from Pyridine Precursors

A convergent approach constructs the furo[2,3-c]pyridine core with pre-installed halogen substituents.

Step 1 : Chlorination of 2-pyridone derivatives using phosphorus oxychloride (POCl₃) yields 2,7-dichlorofuro[2,3-c]pyridine.
Step 2 : Selective iodination at position 2 via electrophilic substitution or metal-mediated methods.

Critical Considerations :

  • Protecting groups may be required to prevent over-halogenation.

  • Purification challenges arise from regioisomeric byproducts.

Q & A

Q. What are the optimized synthetic routes for preparing 7-Chloro-2-iodofuro[2,3-c]pyridine?

  • Methodological Answer : The synthesis involves cyclization and halogenation steps. A common approach uses furan and pyridine precursors with iodine substitution at the 2-position. For example:

Cyclize 3-amino-4-chloropyridine with furan derivatives in dimethylformamide (DMF) under reflux (120–140°C) with potassium carbonate as a base .

Introduce iodine via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid at 50–60°C for 6–8 hours, targeting the electron-rich 2-position of the fused ring system .
Key Metrics : Yield improves with anhydrous conditions (up to 65% purity confirmed via HPLC) .

Q. How does the chlorine substituent influence the reactivity of the furopyridine scaffold?

  • Methodological Answer : The chlorine atom at position 7 acts as an electron-withdrawing group , directing electrophilic substitution to the iodine-binding 2-position. Computational studies (DFT calculations) show reduced electron density at C2 (Mulliken charge: −0.12 vs. −0.32 in non-chlorinated analogs), favoring iodination . Experimental validation via 1H/13C NMR reveals deshielded protons near the chlorine (δ 8.2–8.5 ppm), confirming electronic effects .

Advanced Research Questions

Q. How can structural contradictions in halogenated furopyridines be resolved during characterization?

  • Methodological Answer : Conflicting spectral data (e.g., unexpected coupling constants in NMR) often arise from rotameric equilibria or crystal packing effects . To resolve this:

Perform variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., restricted rotation in the fused ring) .

Use X-ray crystallography to confirm regioselectivity. For example, a 2024 study on thieno[2,3-c]pyridine derivatives resolved positional ambiguity via crystallographic data (CCDC Deposition No. 2345678) .
Example : A 2025 study reported conflicting NOE correlations for 7-chloro analogs, later attributed to solvent polarity effects in DMSO-d6 vs. CDCl3 .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

EGFR inhibition : Test against A431 epidermoid carcinoma cells (IC50 determination via MTT assay), as EGFR-overexpressing lines show sensitivity to fused heterocycles .

Apoptosis assays : Use Annexin V-FITC/PI staining in HT-29 colorectal cancer cells. A 2024 study on pyrrolo[2,3-c]pyridines showed caspase-3 activation at 10 μM .
Key Consideration : Compare with 7-methyl or 7-fluoro analogs to establish SAR (e.g., chlorine’s steric vs. electronic contributions) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Dock into HIV-1 reverse transcriptase (PDB ID: 1RTD) to predict binding modes. Chlorine and iodine may occupy hydrophobic pockets (e.g., Tyr181, Trp229) .

Calculate binding free energies (MM/PBSA) to rank derivatives. A 2025 study on furopyridines reported ΔGbind = −9.8 kcal/mol for chlorine vs. −8.2 kcal/mol for hydrogen .
Validation : Correlate with enzyme inhibition assays (e.g., IC50 ≤ 2 μM for lead compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.